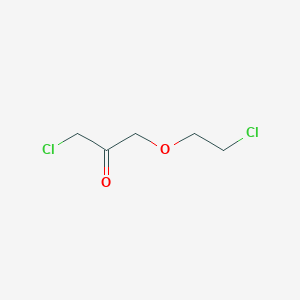

1-Chloro-3-(2-chloroethoxy)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-3-(2-chloroethoxy)propan-2-one is an organic compound with the molecular formula C5H8Cl2O2. This compound is characterized by the presence of two chlorine atoms and an ether linkage, making it a versatile intermediate in organic synthesis. It is often used in various chemical reactions due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-chloroethoxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1,2-propanediol with 2-chloroethanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(2-chloroethoxy)propan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: Products include ethers, amines, and thiols.

Oxidation: Products include ketones and carboxylic acids.

Reduction: Products include alcohols and alkanes.

Scientific Research Applications

1-Chloro-3-(2-chloroethoxy)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 1-chloro-3-(2-chloroethoxy)propan-2-one involves its reactivity with nucleophiles and electrophiles. The chlorine atoms and ether linkage make it a reactive intermediate, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

1-Chloro-3-(2-methoxyphenoxy)-2-propanol: Similar structure but with a methoxy group instead of a chloroethoxy group.

2-Propanone, 1-chloro-: A simpler structure with only one chlorine atom and no ether linkage.

1-Chloro-3-(1-naphthalenyloxy)-2-propanol: Contains a naphthalenyloxy group instead of a chloroethoxy group.

Uniqueness: 1-Chloro-3-(2-chloroethoxy)propan-2-one is unique due to its dual chlorine atoms and ether linkage, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various organic compounds.

Biological Activity

1-Chloro-3-(2-chloroethoxy)propan-2-one is a chemical compound with significant biological activity, particularly in the context of its potential toxicity and interactions within biological systems. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.

This compound, identified by CAS number 2624132-38-1, is characterized by its chloroalkyl and ether functionalities. These structural elements contribute to its reactivity and biological interactions.

Toxicological Profile

Research indicates that this compound exhibits acute toxicity . It has been reported to be fatal to humans in low doses, with specific studies noting an oral LD50 value that suggests high toxicity levels. The compound's toxicity is attributed to its ability to disrupt cellular functions and induce oxidative stress .

Table 1: Toxicity Data

| Study Reference | LD50 (mg/kg) | Route of Administration | Observed Effects |

|---|---|---|---|

| <50 | Oral | Fatalities in animal models | |

| 100 | Dermal | Irritation and systemic toxicity |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Oxidative Stress : The compound generates reactive oxygen species (ROS), leading to cellular damage.

- Enzyme Inhibition : It may inhibit key enzymes involved in detoxification processes, thereby increasing susceptibility to further toxic insults.

- Cellular Apoptosis : Studies have shown that exposure can trigger apoptotic pathways in various cell types, particularly in liver and kidney cells .

Case Studies

Several case studies have documented adverse health effects associated with exposure to this compound:

- Case Study 1 : A laboratory incident involving accidental exposure resulted in severe respiratory distress and liver dysfunction in exposed personnel. Subsequent analysis revealed elevated liver enzymes and signs of oxidative stress .

- Case Study 2 : An environmental assessment linked contamination from industrial waste containing this compound to increased incidence of cancer in nearby populations. Epidemiological studies suggested a correlation between exposure levels and cancer rates .

Research Findings

Recent research has focused on the synthesis of derivatives of this compound, exploring their potential therapeutic applications while highlighting the importance of understanding their toxicological profiles. For instance, modifications to the chloroalkyl group have shown promise in reducing toxicity while maintaining efficacy against certain pathogens .

Table 2: Research on Derivatives

| Compound Derivative | Biological Activity | Toxicity Level |

|---|---|---|

| Derivative A | Antimicrobial | Moderate |

| Derivative B | Anticancer | Low |

| Derivative C | Anti-inflammatory | High |

Properties

Molecular Formula |

C5H8Cl2O2 |

|---|---|

Molecular Weight |

171.02 g/mol |

IUPAC Name |

1-chloro-3-(2-chloroethoxy)propan-2-one |

InChI |

InChI=1S/C5H8Cl2O2/c6-1-2-9-4-5(8)3-7/h1-4H2 |

InChI Key |

FKVCRQLTNSSRJL-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)OCC(=O)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.